![molecular formula C13H23BO4 B13635944 2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)
2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its unique structure, which includes both dioxolane and dioxaborolane rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as distillation and recrystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boronates, and other boron-containing compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and other boron-containing intermediates .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of the target compound.
Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate: Another compound with a similar dioxolane ring structure.
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: A related compound with similar chemical properties.
Uniqueness
The uniqueness of 2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its dual ring structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .
Properties
Molecular Formula |
C13H23BO4 |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
2-[(E)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO4/c1-11(2)12(3,4)18-14(17-11)8-7-10-9-15-13(5,6)16-10/h7-8,10H,9H2,1-6H3/b8-7+ |
InChI Key |
AJGOHCYZSYGWEN-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2COC(O2)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2COC(O2)(C)C |
Origin of Product |
United States |
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